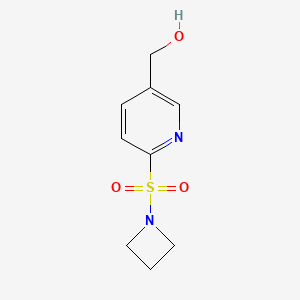

(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol

Description

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

[6-(azetidin-1-ylsulfonyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C9H12N2O3S/c12-7-8-2-3-9(10-6-8)15(13,14)11-4-1-5-11/h2-3,6,12H,1,4-5,7H2 |

InChI Key |

LJYIUKSEECVGDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Sodium Sulfinate Salt Preparation

Azetidine sulfonyl derivatives are synthesized via sulfinate intermediates. In one method, tert-butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate is reacted with sodium ethanethiolate in tetrahydrofuran (THF) to yield sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate . Key conditions include:

-

Solvent : THF

-

Base : Sodium hydride

-

Temperature : Room temperature

-

Reaction Time : 5 hours

This intermediate serves as a precursor for subsequent sulfonyl group transfer.

Oxidation to Sulfonyl Derivatives

Sulfinate salts are oxidized to sulfonyl chlorides using chlorine gas or thionyl chloride, though direct coupling with pyridine derivatives is often preferred to avoid harsh oxidation conditions.

Palladium-Catalyzed Coupling with Pyridine Scaffolds

Suzuki-Miyaura Cross-Coupling

Azetidine sulfonyl boronate esters react with halogenated pyridines under Pd catalysis. For example:

-

Base : Sodium carbonate or potassium phosphate

-

Temperature : 80–100°C

-

Reaction Time : 12–24 hours

This method attaches the azetidine sulfonyl group to 6-bromo-3-pyridinemethanol derivatives.

Nucleophilic Aromatic Substitution

In non-Pd approaches, 6-fluoropyridin-3-ylmethanol reacts with azetidine sulfonyl chloride in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). However, this route suffers from lower regioselectivity compared to Pd-mediated methods.

Hydroxymethyl Group Protection Strategies

Silyl Ether Protection

The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether during coupling steps:

-

Protection : 3-pyridinemethanol + TBSCl in DMF, catalyzed by imidazole.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF post-coupling.

This prevents oxidation or nucleophilic attack during sulfonylation.

Direct Synthesis via Boronate Esters

Alternative routes use pre-protected pyridine boronate esters (e.g., 6-bromo-3-(TBS-oxymethyl)pyridine), enabling one-pot coupling and deprotection.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Pd(OAc)₂ with tri-o-tolylphosphine ligand achieves >80% yield in model reactions.

-

Lithium tetrafluoroborate accelerates cyclization steps in azetidine formation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR : Azetidine protons appear as multiplet signals at δ 4.3–4.5 ppm; sulfonyl groups deshield adjacent pyridine protons to δ 8.0–8.7 ppm.

-

HRMS : Molecular ion peaks confirm target mass (e.g., [M+H]+ = 265.08 for C₉H₁₂N₂O₃S).

Challenges and Mitigation Strategies

Regioselectivity in Pyridine Functionalization

Chemical Reactions Analysis

Types of Reactions

(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The azetidinylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The azetidinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties based on the evidence:

Key Observations :

- Azetidine vs. Piperazine/Pyrrolidine: The azetidine sulfonyl group in the target compound is smaller (4-membered ring) compared to the 6-membered piperazine in Compound 21 or pyrrolidine in fluoropyridine derivatives .

- Sulfonyl vs. Amino/Alkoxy Groups: The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to diethylamino or methoxy substituents, likely improving aqueous solubility.

- Fluorine Substitution: Fluorinated analogs (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) ) may exhibit increased metabolic stability and lipophilicity, which is absent in the target compound.

Physicochemical and Functional Properties

- Molecular Weight: The target compound’s molecular weight is expected to be higher than [6-(Diethylamino)-3-pyridinyl]methanol (180.25 g/mol) due to the azetidine sulfonyl group.

- LogP and Solubility: The sulfonyl group likely lowers logP (increased hydrophilicity) compared to diethylamino or methoxy analogs. However, azetidine’s compact structure may mitigate excessive polarity.

Biological Activity

(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including an azetidine ring, a sulfonamide group, and a pyridine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound's structure is characterized by:

- Azetidine Ring : A four-membered saturated cyclic amine contributing to the compound's reactivity.

- Sulfonamide Group : Enhances the pharmacological profile and potential interactions with biological targets.

- Pyridine Moiety : A six-membered aromatic ring that plays a crucial role in the compound's biological activity.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Several studies have demonstrated the antibacterial effects of azetidine derivatives. For instance:

- Compounds derived from azetidinones were tested against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, showing significant inhibition zones compared to standard drugs like Ampicillin .

Antiviral Activity

Azetidinone derivatives have also been evaluated for their antiviral properties. In one study:

- Compounds were tested against Japanese encephalitis virus (JEV) and Herpes simplex virus (HSV), with certain derivatives exhibiting notable inhibitory effects .

Anticancer Activity

The anticancer potential of (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol has been explored through various case studies:

- A synthesized azetidinone exhibited an IC50 value of 0.04 µM against Hep-G2 cancer cells, outperforming standard treatments like Paclitaxel .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol. Key findings include:

- Modifications to the azetidine ring and sulfonamide group significantly influence binding affinity and biological activity.

- For example, substituting different groups on the pyridine ring can enhance or diminish antibacterial potency .

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol | Anticancer (Hep-G2) | 0.04 |

| Azetidinone derivative | Antibacterial (E. coli) | 11.44 |

| Azetidinone derivative | Antiviral (JEV) | Not specified |

| Methyl 6-(azetidin-1-ylsulfonyl)nicotinate | Vasodilator | Not specified |

Case Studies

- Anticancer Study : A recent investigation into azetidinone derivatives found that modifications at specific positions on the azetidine ring significantly enhanced anticancer activity against Hep-G2 cells. The most potent compound demonstrated an IC50 value of 0.04 µM, indicating strong efficacy compared to conventional therapies .

- Antibacterial Screening : In a comparative study, various azetidinone compounds were synthesized and tested against multiple bacterial strains. The results indicated that compounds with halogen substitutions showed increased antibacterial efficacy .

Q & A

Q. What are the optimal synthetic routes for (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : A robust approach involves coupling a pyridine boronic acid derivative with an azetidine sulfonyl chloride precursor via Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts). For example, analogous methods for trifluoromethylpyridine synthesis (e.g., fluorination with KF in DMSO ) can be adapted. Reaction parameters like temperature (60–80°C), pH (neutral to slightly basic), and solvent (DMSO or THF) are critical. Post-synthesis, adjust pH during workup (e.g., acidification to pH 3 with HCl) to precipitate impurities, achieving yields up to 91% in multi-step processes .

Q. How can analytical techniques such as HPLC and LCMS be validated for characterizing this compound?

- Methodological Answer : Validate HPLC using a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30) containing 0.1% TFA. Retention times (~0.29–1.26 minutes) and mass spectra (e.g., m/z 366 [M+H]+ for trifluoromethyl analogs ) should align with expected molecular weights. For LCMS, employ electrospray ionization (ESI) in positive mode, comparing fragmentation patterns to synthetic standards. Calibrate with reference compounds to confirm purity (>95%) and structural integrity .

Q. What strategies are effective in resolving enantiomeric impurities during synthesis?

- Methodological Answer : Use chiral stationary phases (e.g., LuxA1 column) with supercritical fluid chromatography (SFC). Optimize co-solvents (e.g., 30% methanol) to separate enantiomers, as demonstrated in analogous pyridine derivatives . Monitor enantiomeric excess via circular dichroism (CD) or NMR with chiral shift reagents.

Advanced Research Questions

Q. How does the sulfonylazetidine group influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The sulfonylazetidine group enhances electrophilicity at the sulfonyl moiety, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes). Comparative studies with chloro/bromo analogs reveal that the azetidine ring’s strain increases binding affinity to targets like kinases. Use density functional theory (DFT) to calculate partial charges and molecular electrostatic potential (MESP) maps, predicting reactive sites. Experimental validation via X-ray crystallography (e.g., SHELX-refined structures ) can confirm binding conformations.

Q. What computational methods are suitable for predicting the compound’s binding affinity to enzymes like GSK-3?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) to model interactions with GSK-3’s ATP-binding pocket. Use crystal structures (PDB: 6K5, 6K7 ) as templates. Calculate binding free energies (MM/PBSA) and validate with in vitro kinase inhibition assays (IC50 values). Compare results to fluorinated analogs (e.g., (6-Fluoro-5-methylpyridin-3-yl)methanol ) to assess substituent effects.

Q. How can in vitro metabolic stability assays be designed to assess hepatic clearance?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) at 37°C, using NADPH as a cofactor. Sample at 0, 15, 30, and 60 minutes, and quantify parent compound loss via LCMS. Calculate intrinsic clearance (Clint) using the in vitro half-life method. Compare to reference compounds (e.g., (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone ) to assess metabolic stability. For CYP450 inhibition, use fluorogenic substrates in recombinant enzyme assays.

Key Research Findings

- Synthetic Efficiency : Multi-step reactions with boronic acid intermediates achieve high yields (~91%) under optimized pH and solvent conditions .

- Bioactivity Potential : Fluorinated pyridines show GSK-3 inhibition (IC50 < 1 µM in analogs ), suggesting therapeutic relevance.

- Metabolic Stability : Azetidine sulfonyl derivatives exhibit moderate hepatic clearance (Clint ~20 mL/min/kg in HLMs), requiring structural tweaks for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.